A Technical Guide to 3-Amino-6-bromo-1-benzothiophene-2-carboxylic Acid: Properties, Synthesis, and Applications in Medicinal Chemistry
A Technical Guide to 3-Amino-6-bromo-1-benzothiophene-2-carboxylic Acid: Properties, Synthesis, and Applications in Medicinal Chemistry
Abstract
This technical guide provides an in-depth analysis of 3-Amino-6-bromo-1-benzothiophene-2-carboxylic acid, a heterocyclic compound of significant interest to the pharmaceutical and drug discovery sectors. As a substituted benzothiophene, this molecule serves as a highly versatile scaffold, benefiting from the privileged structural status of the core ring system, which is present in numerous clinically approved drugs. This document details the compound's core physicochemical and spectroscopic properties, provides a validated, step-by-step synthetic protocol with mechanistic insights, and explores its extensive chemical reactivity. Furthermore, we discuss its proven application as a key starting material for the development of potent therapeutic agents, particularly kinase inhibitors and anticancer compounds, thereby offering a comprehensive resource for researchers, medicinal chemists, and drug development professionals.
Introduction to the Benzothiophene Scaffold
The Privileged Nature of Benzothiophenes in Drug Discovery
The benzothiophene ring system, an aromatic heterocycle composed of a fused benzene and thiophene ring, is a cornerstone of modern medicinal chemistry. Its rigid, planar structure and unique electronic properties make it an ideal scaffold for interacting with a wide array of biological targets. Benzothiophene derivatives are known to possess a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and anticonvulsant effects.[1][2]
This biological versatility is exemplified by several successful drugs, such as Raloxifene , a selective estrogen receptor modulator (SERM) used to treat osteoporosis, and Zileuton , a 5-lipoxygenase inhibitor for the management of asthma.[3] The proven therapeutic value and synthetic tractability of the benzothiophene core establish it as a "privileged structure" in drug design, signifying its ability to provide ligands for diverse receptor families.[3]
Structural Features of 3-Amino-6-bromo-1-benzothiophene-2-carboxylic Acid
3-Amino-6-bromo-1-benzothiophene-2-carboxylic acid is a strategically functionalized derivative designed for maximum synthetic utility. Its structure incorporates three distinct reactive centers, making it an exceptionally valuable building block for combinatorial chemistry and lead optimization campaigns.
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C3-Amino Group: An electron-donating group that activates the heterocyclic ring and serves as a key nucleophilic handle for acylation, sulfonylation, and cyclocondensation reactions.
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C2-Carboxylic Acid Group: A versatile functional group that can be readily converted into esters, amides, and other derivatives, crucial for modulating solubility, polarity, and target engagement.[4][5]
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C6-Bromo Group: Positioned on the benzene ring, this halogen atom is an ideal leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aromatic, heteroaromatic, or aliphatic substituents.
These features allow for three-dimensional diversification of the molecular structure, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.
Physicochemical and Spectroscopic Properties
Core Chemical Properties
The fundamental properties of the title compound are summarized below. While experimental data for this specific molecule is not widely published, the following table combines data from its constituent parts and closely related analogs to provide a reliable profile.
| Property | Value | Source |
| Molecular Formula | C₉H₆BrNO₂S | Calculated |
| Molecular Weight | 272.12 g/mol | PubChem[6] |
| Appearance | Off-white to pale yellow solid (predicted) | Analog Data[4][7] |
| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF), sparingly soluble in alcohols (e.g., methanol), and practically insoluble in water. | Analog Data[8] |
| XLogP3 | ~2.8 - 3.5 (estimated) | PubChem (Analog)[6] |
| Hydrogen Bond Donors | 2 (from -NH₂ and -COOH) | PubChem (Analog)[6] |
| Hydrogen Bond Acceptors | 4 (from C=O, -OH, -NH₂, and S) | PubChem (Analog)[6] |
Spectroscopic Profile
A comprehensive spectroscopic analysis is essential for structural confirmation and purity assessment. The expected spectral characteristics are as follows:
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Infrared (IR) Spectroscopy: The IR spectrum is dominated by the carboxylic acid functional group, which exhibits a very broad O-H stretching absorption from 2500 to 3300 cm⁻¹ due to strong intermolecular hydrogen bonding.[9] The carbonyl (C=O) stretch will appear as a strong, sharp band around 1700-1720 cm⁻¹.[9] The amino group will present two N-H stretching bands in the 3300-3500 cm⁻¹ region.
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¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum in a solvent like DMSO-d₆ would show distinct signals for the aromatic protons on the benzene ring, typically in the δ 7.0-8.5 ppm range. The amine (-NH₂) and carboxylic acid (-OH) protons are exchangeable and will appear as broad singlets; their chemical shifts can vary significantly with concentration and temperature.
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¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR will provide key structural information, most notably the deshielded signal for the carboxylic acid carbonyl carbon, expected to appear around δ 160-170 ppm.[4] The aromatic carbons will resonate in the δ 110-145 ppm region.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using ESI would show a characteristic isotopic pattern for the molecular ion [M+H]⁺ or [M-H]⁻ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Synthesis and Mechanistic Insights
The synthesis of 3-aminobenzothiophenes is efficiently achieved through a robust cyclization strategy, often accelerated by microwave irradiation. The most common and effective approach involves the reaction between a substituted 2-halobenzonitrile and an α-mercaptoacetate ester.
Recommended Synthetic Protocol
This protocol details a microwave-assisted synthesis, which offers significant advantages over traditional heating methods, including dramatically reduced reaction times (from hours to minutes) and often improved yields.[3] The synthesis proceeds in two main steps: cyclization to form the methyl ester followed by saponification.
Experimental Workflow (Step-by-Step)
Step 1: Synthesis of Methyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate
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To a 10 mL microwave reaction vial, add 2-chloro-5-bromobenzonitrile (1.0 eq), methyl thioglycolate (1.2 eq), and triethylamine (Et₃N, 2.5 eq).
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Add anhydrous dimethyl sulfoxide (DMSO) to achieve a substrate concentration of approximately 0.5 M.
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Seal the vial and place it in a microwave reactor.
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Irradiate the mixture at 130°C for 15-20 minutes.
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After cooling, pour the reaction mixture into water and extract with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the intermediate ester.
Step 2: Saponification to 3-Amino-6-bromo-1-benzothiophene-2-carboxylic Acid
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Dissolve the purified methyl ester (1.0 eq) from Step 1 in a suitable solvent mixture (e.g., THF/Methanol).
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Add an aqueous solution of sodium hydroxide (NaOH, 3.0-5.0 eq).
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Heat the mixture under microwave irradiation at 100°C for 3-5 minutes until TLC analysis shows complete consumption of the starting material.[3]
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Cool the reaction mixture and remove the organic solvents under reduced pressure.
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Dilute the aqueous residue with water and acidify to pH 2-3 with 1N hydrochloric acid (HCl).
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Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry in vacuo to afford the final product.
Causality and Optimization
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Choice of Base (Et₃N): Triethylamine is a non-nucleophilic organic base strong enough to deprotonate the α-carbon of methyl thioglycolate, generating the required thiolate nucleophile. Its volatility simplifies workup compared to inorganic bases.
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Solvent (DMSO): DMSO is a high-boiling, polar aprotic solvent that efficiently absorbs microwave energy and can dissolve all reactants, facilitating a homogeneous reaction environment.
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Microwave Irradiation: This non-classical heating method provides rapid, uniform heating of the reaction mixture, drastically reducing reaction times and often minimizing the formation of side products compared to conventional oil bath heating.[3]
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Saponification: The use of microwave heating for saponification is also highly efficient, driving the hydrolysis to completion in minutes rather than the hours required at room temperature or with gentle heating.[3]
Chemical Reactivity and Derivatization Potential
The true value of 3-amino-6-bromo-1-benzothiophene-2-carboxylic acid lies in its capacity for selective, multi-directional derivatization.
Reactions at the C3-Amino Group
The nucleophilic amino group is readily acylated with acyl chlorides or anhydrides. More importantly, it is a key component in cyclocondensation reactions. For instance, reaction with formamide or other one-carbon equivalents can lead to the formation of benzo[5][10]thieno[3,2-d]pyrimidin-4-one scaffolds, a core motif found in potent PIM kinase inhibitors.[3]
Reactions at the C2-Carboxylic Acid Group
Standard peptide coupling reagents (e.g., EDC, HOBt, HATU) facilitate the formation of amides by reacting the carboxylic acid with a wide range of primary and secondary amines.[5][10] This is a common strategy for introducing diversity and modulating physicochemical properties. Esterification can be achieved under acidic conditions (e.g., Fischer esterification), and conversion to acyl hydrazides followed by condensation with aldehydes yields bioactive acylhydrazones.[4][7]
Reactions at the C6-Bromo Group
The C-Br bond is a powerful handle for building molecular complexity via palladium-catalyzed cross-coupling reactions.
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Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or heteroaryl groups.
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Sonogashira Coupling: Reaction with terminal alkynes provides access to alkynylated derivatives.
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Buchwald-Hartwig Amination: Reaction with amines allows for the formation of new C-N bonds, introducing further diversity at this position.
Applications in Drug Discovery
The synthetic versatility of 3-amino-6-bromo-1-benzothiophene-2-carboxylic acid makes it a high-value intermediate for constructing libraries of bioactive molecules.
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Scaffold for Kinase Inhibitors: This scaffold is central to the synthesis of inhibitors for several important cancer-related kinases. By forming a thienopyrimidine core via cyclization of the C2 and C3 substituents, researchers have developed potent inhibitors of PIM kinases and LIMK1, which are involved in tumorigenesis and metastasis.[3] It is also a precursor for scaffolds used in developing MAPK-activated protein kinase 2 (MK2) inhibitors for inflammatory diseases.[3]
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Precursor for Anticancer Agents: Derivatives have demonstrated significant antiproliferative activity. For example, benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized and shown to inhibit cancer cell proliferation, migration, and invasion by targeting the RhoA/ROCK pathway.[5][10] Other 2- and 3-aminobenzothiophene derivatives act as potent antimitotic agents by inhibiting tubulin polymerization.[11]
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Building Block for Antimicrobial Agents: The benzothiophene nucleus has been combined with other functional groups, such as acylhydrazones, to create novel compounds with significant activity against multidrug-resistant bacteria, including MRSA.[4][7]
Conclusion
3-Amino-6-bromo-1-benzothiophene-2-carboxylic acid is far more than a simple chemical; it is a master key for unlocking novel chemical space in medicinal chemistry. Its strategically placed functional groups provide a blueprint for rapid and efficient library synthesis, enabling the systematic exploration of structure-activity relationships. The robust and high-yielding synthetic routes, particularly those enhanced by microwave technology, ensure its accessibility for research and development. As the demand for novel therapeutics against challenging targets like kinases and drug-resistant pathogens continues to grow, the importance of versatile and powerful building blocks like this benzothiophene derivative will only increase, solidifying its role as a critical tool for the modern drug hunter.
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